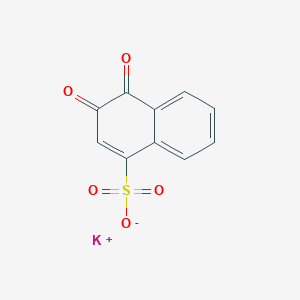
potassium;3,4-dioxonaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3,4-dioxonaphthalene-1-sulfonate is an organic compound with the molecular formula C10H5KO5S. It belongs to the class of naphthoquinones, which are compounds containing a naphthohydroquinone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium;3,4-dioxonaphthalene-1-sulfonate can be synthesized through the reaction of 1,2-naphthoquinone with potassium sulfite. The reaction typically involves dissolving 1,2-naphthoquinone in water and adding potassium sulfite under controlled temperature conditions. The product is then filtered and crystallized to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the final product is obtained through filtration, crystallization, and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;3,4-dioxonaphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of higher oxidation state products.
Reduction: Reduction leads to the formation of reduced naphthoquinone derivatives.
Substitution: Substitution reactions yield various substituted naphthoquinone derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Potassium;3,4-dioxonaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of potassium;3,4-dioxonaphthalene-1-sulfonate involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property makes it useful in various biochemical and industrial processes. The molecular targets and pathways involved include redox enzymes and electron transport chains .
Vergleich Mit ähnlichen Verbindungen
- Sodium;3,4-dioxonaphthalene-1-sulfonate
- Potassium;1,2-naphthoquinone-4-sulfonate
- Sodium;1,2-naphthoquinone-4-sulfonate
Comparison: Potassium;3,4-dioxonaphthalene-1-sulfonate is unique due to its specific redox properties and its ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in both research and industrial applications .
Eigenschaften
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














